1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid is a complex heterocyclic compound It features a unique structure that combines pyrimidine, oxazepine, and azetidine rings, making it an interesting subject for chemical and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions One common approach starts with the preparation of the pyrimidine ring, followed by the formation of the oxazepine ring through cyclization reactions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity suggests applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Medicine: The compound could serve as a lead compound for developing new pharmaceuticals, especially for treating diseases that involve specific molecular targets.
Industry: Its unique properties might find applications in materials science, such as developing new polymers or advanced materials.
Mechanism of Action
The mechanism of action for 1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid is not well-documented. its structure suggests that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share some structural similarities and have been studied for their antimicrobial activity.
Indole Derivatives: Indole derivatives are another class of heterocyclic compounds with significant biological activity.
Imidazole Derivatives: Imidazole-containing compounds are known for their broad range of chemical and biological properties.
Uniqueness
1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid stands out due to its unique combination of pyrimidine, oxazepine, and azetidine rings. This structural complexity provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C11H13N5O4 |
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Molecular Weight |
279.25 g/mol |
IUPAC Name |
1-(4-amino-5-oxo-7,8-dihydro-6H-pyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H13N5O4/c12-7-6-8(17)13-1-2-20-9(6)15-11(14-7)16-3-5(4-16)10(18)19/h5H,1-4H2,(H,13,17)(H,18,19)(H2,12,14,15) |
InChI Key |
ZRQGWTUGEXDCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=NC(=NC(=C2C(=O)N1)N)N3CC(C3)C(=O)O |
Origin of Product |
United States |
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